(r)-a-Amino-n-methyl-benzenepropanamide hcl

Description

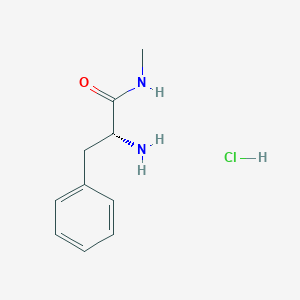

(R)-α-Amino-N-methyl-benzenepropanamide HCl (CAS: 71666-94-9; molecular formula: C₉H₁₃ClN₂O; molecular weight: 200.67 g/mol) is a chiral benzamide derivative with a stereospecific R-configuration at the α-carbon. It features a phenylpropanamide backbone substituted with an amino group and an N-methyl moiety, stabilized as a hydrochloride salt for enhanced solubility and stability . Key physicochemical properties include:

- Melting Point: Not explicitly reported, but analogous benzamide derivatives typically exhibit melting points >150°C.

- Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions from the HCl salt .

- Safety Profile: Classified under hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

This compound is primarily utilized in pharmaceutical research, particularly in structure-activity relationship (SAR) studies for neurological or cardiovascular targets, though specific clinical applications remain under investigation.

Properties

IUPAC Name |

(2R)-2-amino-N-methyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXSBRWDLXGZIC-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-Amino-n-methyl-benzenepropanamide hcl typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzenepropanamide derivatives.

Chiral Resolution: The chiral resolution of the racemic mixture is achieved using chiral catalysts or resolving agents to obtain the desired enantiomer.

Amidation Reaction:

Methylation: The methylation of the amino group is carried out using methylating agents such as methyl iodide or dimethyl sulfate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-a-Amino-n-methyl-benzenepropanamide hcl is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-a-Amino-n-methyl-benzenepropanamide hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced form.

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Electrophiles like alkyl halides, acidic or basic catalysts.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzenepropanamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis and Development

(R)-α-Amino-N-methyl-benzenepropanamide hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to act as a building block for more complex molecules, which are essential in drug discovery and development processes.

1.2 Chiral Resolution

Due to its chiral nature, this compound is significant in the field of asymmetric synthesis. It can be employed in the resolution of racemic mixtures, helping to produce enantiomerically pure substances that are often required for pharmaceutical efficacy and safety.

1.3 Anthelmintic Activity

Research indicates that derivatives of benzenepropanamide, including (R)-α-Amino-N-methyl-benzenepropanamide hydrochloride, exhibit anthelmintic properties. This makes them potential candidates for treating helminthiasis in both humans and animals . The compound's effectiveness can be attributed to its ability to interact with specific biological targets involved in parasitic infections.

Biochemical Research Applications

2.1 Study of Amino Acid Behavior

This compound is utilized as a tool for studying amino acid interactions and behaviors within biological systems. Its structure allows researchers to investigate the effects of amino acid modifications on protein function and stability.

2.2 Hydrolytic Stability Studies

Recent studies have highlighted the hydrolytic instability of N-acylated amino acid amides, including those derived from (R)-α-Amino-N-methyl-benzenepropanamide hydrochloride. Understanding this instability can aid in designing better peptide-based drugs that can be activated or deactivated under specific conditions, enhancing their therapeutic profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-a-Amino-n-methyl-benzenepropanamide hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Ondansetron HCl, Granisetron HCl, and Palonosetron HCl

These 5-HT₃ receptor antagonists share a benzamide-like core but differ in substituents and therapeutic efficacy (Table 1).

| Parameter | (R)-α-Amino-N-methyl-benzenepropanamide HCl | Ondansetron HCl | Granisetron HCl | Palonosetron HCl |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O | C₁₈H₁₉N₃O·HCl | C₁₈H₂₄N₄O·HCl | C₁₉H₂₄N₂O₂·HCl |

| Primary Use | Research compound (SAR studies) | Anti-emetic (PONV/chemotherapy) | Anti-emetic | Long-acting anti-emetic |

| Receptor Binding | Not fully characterized | 5-HT₃ antagonist (high affinity) | 5-HT₃ antagonist (moderate affinity) | 5-HT₃ antagonist (highest affinity; prolonged binding) |

| Efficacy (PONV Control) | N/A | 60-70% complete response | 65-75% complete response | 80-85% complete response |

| Half-Life | Unknown | 3–4 hours | 8–12 hours | 40 hours |

| Side Effects | Limited data (potential respiratory irritation) | Headache, constipation | Headache, dizziness | Minimal (low QT prolongation risk) |

Key Findings :

- Palonosetron HCl demonstrates superior efficacy and duration due to its extended half-life and stronger receptor binding .

- (R)-α-Amino-N-methyl-benzenepropanamide HCl lacks clinical validation but serves as a scaffold for optimizing receptor-targeted modifications .

N-(Aminoalkyl)-Substituted Benzamides

Compounds like N-[2-(Diethylamino)-1-(phenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide () incorporate sulfonamide and alkylamino groups, enhancing lipid solubility and CNS penetration. These modifications contrast with the simpler N-methyl and α-amino groups in the target compound, which prioritize stereochemical precision over broad bioavailability .

Mechanistic and Pharmacokinetic Divergences

- Its activity may target alternative pathways (e.g., GABAergic or adrenergic systems) .

- Metabolic Stability: The absence of metabolically labile groups (e.g., ester linkages in palonosetron) suggests slower hepatic clearance compared to clinical antiemetics, though in vivo studies are needed .

Biological Activity

(R)-α-Amino-N-methyl-benzenepropanamide hydrochloride, often referred to as (R)-1, is a compound of significant interest in pharmacological research due to its biological activities, particularly in cancer treatment. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis of (R)-α-Amino-N-Methyl-Benzenepropanamide HCl

The synthesis of (R)-1 involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a chiral resolution process or asymmetric synthesis, which ensures the production of the desired enantiomer. The hydrochloride salt form enhances solubility and stability, making it suitable for biological assays.

Biological Activity

The biological activity of (R)-1 has been evaluated primarily in the context of its antiproliferative effects on cancer cell lines. Research indicates that (R)-1 exhibits significant cytotoxicity against various tumor cell lines, including MDA-MB-435 and HeLa cells.

Antiproliferative Effects

In a study assessing the antiproliferative activity of (R)-1, the following IC50 values were reported:

| Compound | Cell Line | IC50 (nM) ± SD |

|---|---|---|

| (S)-1 | MDA-MB-435 | 12 ± 0.8 |

| (R)-1 | MDA-MB-435 | 51 ± 4 |

| (R,S)-1 | MDA-MB-435 | 17 ± 0.7 |

The (S)-enantiomer demonstrated over four times greater potency than the (R)-enantiomer, indicating that stereochemistry plays a crucial role in the compound's biological activity .

(R)-1 and its enantiomers have been shown to inhibit tubulin polymerization, which is critical for cell division. This mechanism was assessed through flow cytometry and immunofluorescence techniques. The studies indicated that both enantiomers could disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of (R)-1 in overcoming drug resistance in cancer therapy. For instance, a comparative study with paclitaxel revealed that (R)-1 could circumvent resistance mediated by βIII tubulin overexpression, a common mechanism by which tumors evade chemotherapy .

Notable Case Study: Overcoming Drug Resistance

In one notable case study involving an isogenic HeLa cell line pair expressing different levels of βIII tubulin, (R)-1 displayed a relative resistance ratio (Rr) of 0.7 compared to paclitaxel's Rr of 6.6. This suggests that (R)-1 may be a viable alternative for treating tumors with known resistance mechanisms .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s metabolic pathways?

- Methodological Answer : Cross-validate in silico predictions (e.g., cytochrome P450 metabolism via StarDrop) with in vitro hepatocyte assays. Use high-resolution mass spectrometry (HRMS) to identify metabolites. Apply Bradford-Hill criteria to assess causality in observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.